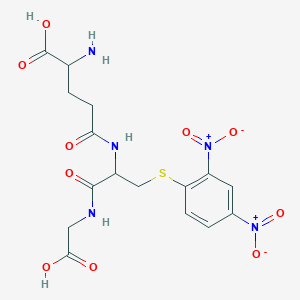

S-DNP-Glutathione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-[[1-(carboxymethylamino)-3-(2,4-dinitrophenyl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O10S/c17-9(16(26)27)2-4-13(22)19-10(15(25)18-6-14(23)24)7-32-12-3-1-8(20(28)29)5-11(12)21(30)31/h1,3,5,9-10H,2,4,6-7,17H2,(H,18,25)(H,19,22)(H,23,24)(H,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXEUKVKGTKDDIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00865277 | |

| Record name | gamma-Glutamyl-S-(2,4-dinitrophenyl)cysteinylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26289-39-4 | |

| Record name | NSC131112 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131112 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Enzymatic Biotransformation and Kinetic Characterization

Glutathione (B108866) S-Transferases (GSTs) as Catalytic Partners

Glutathione S-transferases (GSTs) are a diverse family of enzymes crucial for the detoxification of a wide array of xenobiotic and endogenous compounds. nih.govsigmaaldrich.comnih.gov They facilitate the conjugation of the tripeptide glutathione (GSH) to electrophilic substrates, thereby neutralizing their reactivity and increasing their water solubility for excretion. nih.govmdpi.com The reaction involving 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) to form S-(2,4-dinitrophenyl)glutathione is a classic example of a GST-catalyzed detoxification, widely used as a model reaction to assess GST activity. ontosight.aimdpi.comresearchgate.net

Specificity and Reactivity as a GST Substrate

The compound S-(2,4-dinitrophenyl)glutathione is the product of a reaction where CDNB serves as a potent substrate for GSTs. scbt.com The high reactivity of CDNB is a key factor in its widespread use in GST assays. sigmaaldrich.comscbt.com

Dinitrophenyl Moiety Electrophilicity and Steric Configuration in GST Reactions

The electrophilicity of the dinitrophenyl moiety in 1-chloro-2,4-dinitrobenzene (CDNB) is significantly enhanced by the presence of two electron-withdrawing nitro groups. scbt.com This increased positive charge on the aromatic ring makes it highly susceptible to nucleophilic attack by the thiol group of glutathione. mdpi.comscbt.com This chemical property is a primary determinant of its rapid conjugation within the active site of Glutathione S-transferases (GSTs). scbt.com The specific steric arrangement of the dinitrophenyl group also plays a role in how it binds within the diverse active sites of various GST isozymes, which can influence the enzyme's catalytic efficiency and substrate specificity. scbt.com

Mechanisms of Conjugation with Reduced Glutathione

The conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH) is a well-established model for a nucleophilic aromatic substitution (SNAr) reaction. mdpi.com The generally accepted mechanism for the formation of the S-(2,4-dinitrophenyl)glutathione conjugate proceeds through an addition-elimination sequence. mdpi.com This process involves the formation of a transient, non-aromatic intermediate known as a Meisenheimer complex. mdpi.com While this conjugation can occur non-enzymatically, the reaction is significantly slower than when catalyzed by Glutathione S-transferases (GSTs). mdpi.com The enzyme facilitates the reaction, making the detoxification process much more efficient. mdpi.com

Kinetic Studies of GST-Mediated Conjugation

Kinetic studies of the GST-mediated conjugation of CDNB and GSH are essential for understanding the efficiency and mechanism of this detoxification reaction. These studies often involve determining key kinetic parameters and elucidating the reaction mechanism.

Determination of Apparent Dissociation Constants (K_d, K_m)

The Michaelis constant (K_m) is a key parameter determined in kinetic studies of GSTs. For the reaction with 1-chloro-2,4-dinitrobenzene (CDNB) and glutathione (GSH), K_m values provide insight into the affinity of the enzyme for its substrates. Studies have reported a range of K_m values, which can be influenced by the specific GST isozyme and the experimental conditions. For instance, some studies have reported K_m values of approximately 100 µM for both GSH and CDNB. nih.govuc.pt Other research has indicated varying affinities, with K_m values for GSH around 0.125 mM and for CDNB around 0.87 mM for human placental GST. nih.gov A study on recombinant GST-hLDHA reported K_m values of 0.29 mM for GSH and 1.43 mM for CDNB. researchgate.net These variations highlight the isozyme-dependent nature of substrate binding. nih.gov

Table 1: Michaelis-Menten Constants (K_m) for GST with CDNB and GSH

| GST Isozyme/Source | K_m for CDNB (mM) | K_m for GSH (mM) | Reference |

|---|---|---|---|

| General GST | ~0.1 | ~0.1 | nih.govuc.pt |

| Human Placental GST | 0.87 | 0.125 | nih.gov |

| Recombinant GST-hLDHA | 1.43 | 0.29 | researchgate.net |

| Camel Tick Larvae GST | 0.43 | Not Reported | nih.gov |

| Human Serum GST | 11.12 | Not Reported | rjpbcs.com |

Elucidation of Enzyme Reaction Mechanisms (e.g., Rapid-Equilibrium Random Bi-Bi Mechanism)

Kinetic analyses of Glutathione S-transferases (GSTs) have revealed different reaction mechanisms depending on the specific isozyme. For human placental GST, initial-rate data strongly support a rapid-equilibrium random sequential Bi-Bi mechanism. nih.gov This model assumes that the binding of both substrates, 1-chloro-2,4-dinitrobenzene (CDNB) and glutathione (GSH), is rapid and random, and that the enzyme, substrates, and the enzyme-substrate complex are in equilibrium. nih.govnumberanalytics.comlibretexts.org The subsequent catalytic step is slower and rate-limiting. numberanalytics.com Further evidence for this mechanism comes from product inhibition studies, where S-(2,4-dinitrophenyl)glutathione acts as a competitive inhibitor with respect to GSH and a mixed-type inhibitor towards CDNB. nih.gov This pattern is consistent with a rapid-equilibrium random mechanism involving a dead-end enzyme-CDNB-product complex. nih.gov It is important to note that other GST isozymes, such as rat liver GST 3-3, operate via a steady-state random sequential mechanism, indicating that the kinetic mechanism is dependent on the specific isozyme. nih.gov

Active Site-Binding Properties of GST-S-(2,4-dinitrophenyl)glutathione Complexes

S-(2,4-dinitrophenyl)glutathione, the product of the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with glutathione (GSH), serves as a product analogue for studying Glutathione S-Transferase (GST) kinetics and binding. The formation of the GST-S-(2,4-dinitrophenyl)glutathione complex is a critical step in understanding the enzyme's active site. This compound has a kinetic dissociation constant (Kd) of 7 µM for its binding to GST. caymanchem.com

The binding is primarily governed by interactions with the G-site, the specific pocket within the GST active site that accommodates the glutathione molecule. Research on GSH analogues has elucidated the specific contributions of different parts of the glutathione moiety to this binding. nih.govresearchgate.net The γ-glutamyl portion of glutathione is considered the principal determinant for binding; its α-carboxylate group is essential for recognition by the enzyme. nih.govresearchgate.net

Furthermore, a hydrogen bond network within the active site, located near the glycine (B1666218) residue of the bound glutathione, plays a pivotal role in catalysis. nih.gov This network, involving conserved amino acid residues, helps to stabilize the ionized thiol of glutathione, which is the reactive form for the nucleophilic attack on the electrophilic substrate. nih.gov The glycyl domain of the G-site is comparatively less restrictive, allowing for some substitutions, yet the correct orientation of the thiol group is critical for enzymatic activity. nih.gov

Modulation of GST Activity and Substrate Utilization

The activity of GSTs can be modulated by various compounds, some of which are structurally related to its substrates or products. Plant-derived polyphenolic compounds, for instance, have been shown to be potent inhibitors of several human GST isoenzymes. nih.gov Using CDNB as the substrate, which leads to the formation of S-(2,4-dinitrophenyl)glutathione, studies have demonstrated that ellagic acid and curcumin (B1669340) can inhibit GSTs A1-1, A2-2, M1-1, M2-2, and P1-1 with IC₅₀ values in the low micromolar to nanomolar range. nih.gov Other flavonoids like genistein, kaempferol, and quercetin (B1663063) show more selective inhibition, primarily targeting GSTs M1-1 and M2-2. nih.gov

Another significant inhibitor is ethacrynic acid, whose glutathione conjugate (ethacrynic acid-SG) displays a tenfold greater inhibitory potency against GSTP1 than the parent compound. mdpi.com This highlights the importance of the glutathione moiety in the interaction with the active site. Researchers have also developed non-glutathione peptidomimetic compounds like 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), which acts as a general inhibitor of GSTs and is particularly potent against GSTP1. mdpi.com

Table 1: Inhibitory Effects (IC₅₀) of Polyphenolic Compounds on Human GST Isoenzymes This table is interactive. You can sort and filter the data.

| Compound | GST Isoenzyme | IC₅₀ (µM) |

|---|---|---|

| Ellagic Acid | A1-1 | 0.04 - 5 |

| Ellagic Acid | A2-2 | 0.04 - 5 |

| Ellagic Acid | M1-1 | 0.04 - 5 |

| Ellagic Acid | M2-2 | 0.04 - 5 |

| Ellagic Acid | P1-1 | 0.04 - 5 |

| Curcumin | A1-1 | 0.04 - 5 |

| Curcumin | A2-2 | 0.04 - 5 |

| Curcumin | M1-1 | 0.04 - 5 |

| Curcumin | M2-2 | 0.04 - 5 |

| Curcumin | P1-1 | 0.04 - 5 |

| Genistein | M1-1 | Inhibits |

| Genistein | M2-2 | Inhibits |

| Kaempferol | M1-1 | Inhibits |

| Kaempferol | M2-2 | Inhibits |

| Quercetin | M1-1 | Inhibits |

| Quercetin | M2-2 | Inhibits |

Source: nih.gov

The interaction of S-(2,4-dinitrophenyl)glutathione and related molecules with GSTs is complex, often involving different modes of inhibition. For example, ellagic acid and curcumin exhibit a mixed mode of inhibition with respect to both the G-site (glutathione binding) and the H-site (hydrophobic substrate binding). nih.gov This suggests that these inhibitors can bind to both the free enzyme and the enzyme-substrate complex.

The precursor to S-(2,4-dinitrophenyl)glutathione, 1-chloro-2,4-dinitrobenzene (CDNB or DNCB), is not only a substrate for GST but also a potent inhibitor of other enzymes. nih.gov DNCB has been identified as an irreversible inhibitor of mammalian thioredoxin reductase, reacting with this enzyme almost 10,000 times faster than it does with glutathione and 100-fold faster than with glutathione reductase. nih.gov This high reactivity, which requires NADPH and leads to the alkylation of active site thiols, demonstrates the distinct interaction profile of this related electrophilic compound. nih.gov The formation of S-(2,4-dinitrophenyl)glutathione itself is a detoxification reaction catalyzed by GST, preventing CDNB from interacting with other cellular targets. nih.govsigmaaldrich.com

Interactions with Glutathione Reductase

Irreversible Inhibitory Mechanisms

Beyond its role as a GST product, S-(2,4-dinitrophenyl)glutathione also functions as an inhibitor of glutathione reductase (GR). medchemexpress.com The mechanism of inhibition has been characterized as irreversible. medchemexpress.com This inhibitory action is significant because glutathione reductase is a critical enzyme for maintaining the cellular pool of reduced glutathione (GSH) by catalyzing the reduction of glutathione disulfide (GSSG). cas.cz

The ability of a glutathione conjugate to inhibit GR is not unique to S-(2,4-dinitrophenyl)glutathione. For instance, the glutathione conjugate of acetaminophen (B1664979) has also been shown to inhibit GR in a dose-dependent manner. cas.cz This suggests a broader mechanism where the presence of a bulky group attached to the sulfur atom of glutathione can lead to an inhibitory interaction with the active site of glutathione reductase. The enzyme itself is subject to product inhibition by high physiological concentrations of GSH, which acts as a noncompetitive inhibitor against GSSG. nih.gov The irreversible nature of the inhibition by S-(2,4-dinitrophenyl)glutathione, however, points to a covalent modification or a very tightly bound complex that effectively inactivates the enzyme.

Determination of Inhibition Constants (K_i)

The potency of S-(2,4-dinitrophenyl)glutathione as an inhibitor of glutathione reductase has been quantified through the determination of its inhibition constant (K_i). Kinetic studies have established a K_i value of 30 µM for the irreversible inhibition of glutathione reductase by this compound. medchemexpress.com This value indicates a relatively high affinity, underscoring its potential to significantly disrupt the glutathione cycle if formed in sufficient quantities within the cell.

Table 2: Inhibition Constant (K_i) for S-(2,4-dinitrophenyl)glutathione

| Compound | Target Enzyme | Inhibition Type | K_i Value |

|---|---|---|---|

| S-(2,4-dinitrophenyl)glutathione | Glutathione Reductase | Irreversible | 30 µM |

Source: medchemexpress.com

Cellular and Subcellular Transport Mechanisms

Regulation of Transport Activity in Response to Cellular Stimuli

The transport of DNP-SG is not static but can be modulated by various endogenous and exogenous stimuli. This regulation is crucial for adapting to changing cellular conditions and toxic insults.

Glucagon-like Peptide 2

Currently, there is no direct scientific evidence available to suggest that glucagon-like peptide 2 (GLP-2) regulates the transport of S-(2,4-dinitrophenyl)glutathione in human erythrocytes. Research on GLP-2 has primarily focused on its role in intestinal growth, nutrient absorption, and the regulation of transport processes in the gut.

Bilirubin, a breakdown product of heme, has been shown to inhibit the transport of DNP-SG. nih.gov Unconjugated bilirubin can significantly inhibit the transport of known MRP1 substrates. nih.gov This suggests that in conditions of hyperbilirubinemia, the cellular efflux of MRP1 substrates, including DNP-SG, could be compromised. The mechanism of inhibition likely involves direct interaction of bilirubin with the MRP1 transporter. nih.gov

Metabolic Pathways and Conjugate Chemistry

Formation of S-(2,4-dinitrophenyl)glutathione as a Major Conjugate

Nucleophilic Aromatic Substitution of Dinitrohalobenzenes by Glutathione (B108866) (e.g., 1-chloro-2,4-dinitrobenzene)

The primary mechanism for the formation of S-(2,4-dinitrophenyl)glutathione is through the enzymatic conjugation of glutathione (GSH) with electrophilic dinitrohalobenzenes, such as 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). nih.govontosight.ai This reaction is a classic example of nucleophilic aromatic substitution. The thiol group (-SH) of the cysteine residue within the glutathione tripeptide acts as a potent nucleophile, attacking the electron-deficient aromatic ring of CDNB. The presence of two electron-withdrawing nitro groups on the benzene (B151609) ring makes the chlorine atom a good leaving group, facilitating the substitution. researchgate.netchegg.com

This conjugation is catalyzed by the glutathione S-transferase (GST) family of enzymes (EC 2.5.1.18). researchgate.netsigmaaldrich.com GSTs bind both GSH and the xenobiotic substrate (CDNB), orienting them optimally and activating the thiol group of GSH, thereby dramatically increasing the reaction rate compared to the spontaneous reaction. researchgate.net The product of this reaction is the stable thioether conjugate, S-(2,4-dinitrophenyl)glutathione. nih.govsigmaaldrich.com The formation of this conjugate can be monitored spectrophotometrically, as it absorbs light at 340 nm. researchgate.net

| Component | Role in Reaction |

| Glutathione (GSH) | Nucleophile (thiol donor) |

| 1-Chloro-2,4-dinitrobenzene (CDNB) | Electrophilic substrate |

| Glutathione S-Transferase (GST) | Enzyme catalyst |

| S-(2,4-dinitrophenyl)glutathione | Final conjugate product |

Subsequent Biotransformation of the Glutathione Conjugate

Conversion to Mercapturic Acid Metabolites

Following its formation, S-(2,4-dinitrophenyl)glutathione does not typically accumulate within the cell but is further processed through the mercapturic acid pathway. nih.govtandfonline.com This pathway involves a series of enzymatic steps to convert the initial glutathione conjugate into a more easily excretable form. nih.gov

The biotransformation begins when the S-(2,4-dinitrophenyl)glutathione conjugate is transported out of the cell. nih.gov In the extracellular space or within specific organs, the glutamate (B1630785) and glycine (B1666218) residues are sequentially cleaved from the glutathione backbone. This process yields the corresponding cysteine S-conjugate. nih.govnih.gov This cysteine conjugate is then typically reabsorbed by cells and undergoes N-acetylation, where an acetyl group is added to the amino group of the cysteine residue. nih.gov The final product of this pathway is S-(2,4-dinitrophenyl)-N-acetylcysteine, a type of metabolite known as a mercapturic acid. nih.govnih.gov Studies in rats administered 2,4-dinitrobromobenzene showed that the mercapturic acid conjugate was the major metabolite excreted in the urine, accounting for a significant portion of the initial dose. nih.gov

Role in Xenobiotic Detoxification Cascades

The formation and subsequent metabolism of S-(2,4-dinitrophenyl)glutathione are central to xenobiotic detoxification. ontosight.ai The initial conjugation reaction, catalyzed by GSTs, is a critical step that neutralizes the reactivity of electrophilic compounds like CDNB, rendering them less toxic. researchgate.net This process is a key component of the body's defense against a wide array of harmful substances, including environmental pollutants and drugs. ontosight.ai

The mercapturic acid pathway represents the terminal phase of this detoxification cascade. tandfonline.comnih.gov By converting the initial bulky and polar glutathione conjugate into a smaller, water-soluble mercapturic acid, the body facilitates its efficient elimination, primarily through urine. nih.govarxiv.org This entire process, from conjugation to excretion, effectively transforms a potentially damaging xenobiotic into a harmless, excretable waste product. nih.gov The efficiency of this pathway is crucial for protecting cellular macromolecules like DNA and proteins from electrophilic attack. arxiv.org

| Pathway Step | Enzyme(s) | Metabolite Formed |

| Conjugation | Glutathione S-Transferase (GST) | S-(2,4-dinitrophenyl)glutathione |

| Amino Acid Cleavage | γ-Glutamyltransferase, Dipeptidases | S-(2,4-dinitrophenyl)cysteine |

| N-Acetylation | Cysteine S-conjugate N-acetyltransferase | S-(2,4-dinitrophenyl)-N-acetylcysteine (Mercapturic Acid) |

Influence on Endogenous Glutathione Levels and Redox Homeostasis

The enzymatic conjugation of xenobiotics like CDNB with glutathione directly consumes the cellular pool of reduced glutathione (GSH). nih.gov Rapid and extensive exposure to such compounds can lead to a significant depletion of intracellular GSH levels. nih.govresearchgate.net Since GSH is the most abundant non-protein thiol in cells, this depletion can have profound effects on the cell's redox homeostasis. nih.gov

Advanced Methodologies for Research and Analysis

Chromatographic Separation and Detection Methods

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the precise quantification of DNP-SG, often in complex biological matrices.

HPLC is a cornerstone technique for the analysis of DNP-SG, offering high resolution and sensitivity. Various HPLC methods have been developed and validated for the specific determination of this conjugate in samples ranging from cultured cell homogenates to placental tissue. nih.govnih.gov These methods typically employ UV detection, as the dinitrophenyl group provides a strong chromophore. nih.gov The robustness of HPLC allows for accurate quantification, with validated methods demonstrating excellent linearity, precision, and accuracy. nih.govnih.gov

For instance, a highly sensitive HPLC-UV method for glutathione (B108866) (GSH) analysis was validated with a limit of detection (LOD) of 0.05 μg/mL and a limit of quantification (LOQ) of 0.1 μg/mL, showcasing the sensitivity achievable with this approach. nih.gov

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common mode used for the analysis of DNP-SG and related glutathione conjugates. nih.govebi.ac.uk In this technique, a non-polar stationary phase is used with a polar mobile phase. DNP-SG, being more polar than its precursor CDNB but still possessing significant non-polar character from the dinitrophenyl group, can be effectively separated from other cellular components and metabolites. nih.gov

A specific RP-HPLC method was developed for the determination of glutathione in malignant cell lines by quantifying the DNP-SG conjugate. nih.gov This method was shown to be robust, with mass spectrometry confirming the identity of the isolated DNP-SG. nih.govebi.ac.uk The use of reversed-phase chromatography is critical for resolving the conjugate from interfering substances, such as the sulfhydryl compound 2-mercaptoethanol, which is often used in sample preparation. nih.gov

A significant advantage of HPLC is its ability to simultaneously measure a parent compound and its various metabolites in a single analytical run. A validated HPLC method was specifically developed for the simultaneous determination of the precursor 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), the primary conjugate S-(2,4-dinitrophenyl)glutathione (DNP-SG), and its subsequent metabolites. nih.govdntb.gov.ua

This method utilizes a rapid mobile phase gradient and dual-wavelength ultraviolet detection to resolve the lipophilic parent compound (CDNB) and its more hydrophilic metabolites within a short timeframe. nih.gov The mercapturate pathway describes the metabolism of glutathione S-conjugates, which are sequentially converted into cysteinylglycine (B43971) S-conjugates, cysteine S-conjugates, and finally N-acetyl-l-cysteine S-conjugates (mercapturates). nih.gov The ability to measure these different species simultaneously is crucial for kinetic studies of drug metabolism, transport, and detoxification pathways in biological systems like the human placenta. nih.gov

Table 2: HPLC Method for Simultaneous Analysis

| Feature | Description | Reference |

|---|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) | nih.gov |

| Analytes | 1-chloro-2,4-dinitrobenzene (CDNB), S-(2,4-dinitrophenyl)glutathione (DNP-SG), and its metabolites | nih.govdntb.gov.ua |

| Detection | Dual Wavelength Ultraviolet | nih.gov |

This interactive table highlights the features of an HPLC method designed for the comprehensive analysis of DNP-SG and its related compounds.

Mass Spectrometry (MS) for Structural Confirmation and Identity Verification

Mass spectrometry is an indispensable tool for the structural confirmation and identity verification of S-(2,4-dinitrophenyl)glutathione (DNP-SG). This analytical technique provides high-resolution data on the mass-to-charge ratio (m/z) of the intact molecule and its fragments, allowing for unambiguous identification.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly employed method for analyzing DNP-SG. nih.govfrontiersin.org In this setup, the sample is first separated by liquid chromatography before being introduced into the mass spectrometer. The initial mass analysis provides the mass of the molecular ion. For DNP-SG, which has a molecular formula of C₁₆H₁₉N₅O₁₀S, the expected monoisotopic mass is approximately 473.085 g/mol . nih.govepa.gov The detection of a peak corresponding to this mass serves as the primary evidence for the presence of the compound.

For definitive structural confirmation, tandem mass spectrometry (MS/MS) is utilized. The molecular ion of DNP-SG (m/z 473.085) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The resulting fragmentation pattern is akin to a molecular fingerprint, providing detailed structural information.

The fragmentation of DNP-SG typically occurs at the peptide bonds of the glutathione backbone and at the thioether linkage. Analysis in negative-ion mode is particularly informative for peptide-containing structures. nih.gov Key fragmentation pathways include the cleavage of the γ-glutamyl, cysteinyl, and glycyl residues. The observation of ions corresponding to the loss of the glycine (B1666218) moiety, the pyroglutamate (B8496135) from the glutamic acid residue, and the dinitrophenyl group confirms the sequence and conjugation site.

A representative table of expected major fragments from DNP-SG in an MS/MS experiment is provided below. The precise m/z values can confirm the elemental composition of each piece of the molecule, verifying its complete structure.

Interactive Data Table: Predicted MS/MS Fragmentation of S-(2,4-dinitrophenyl)glutathione

| Fragment Description | Proposed Structure/Composition | Predicted m/z |

| Molecular Ion [M-H]⁻ | C₁₆H₁₈N₅O₁₀S⁻ | 473.08 |

| Loss of Glycine | [M-H-Gly]⁻ | 398.06 |

| Loss of Pyroglutamate | [M-H-pGlu]⁻ | 344.04 |

| Cleavage at Cys-Gly bond | γ-Glu-Cys(DNP) fragment | 416.05 |

| Cleavage at Glu-Cys bond | Cys(DNP)-Gly fragment | 298.01 |

| Dinitrophenylthioate ion | C₆H₃N₂O₄S⁻ | 199.98 |

Design and Application of Fluorescent Probes Incorporating the Dinitrophenyl Moiety for Thiol Detection

The 2,4-dinitrophenyl (DNP) group is a critical component in the design of fluorescent probes for the detection of biological thiols, such as glutathione (GSH), cysteine, and homocysteine. nih.gov The core principle of these probes lies in a fluorescence quenching-and-recovery mechanism.

The design typically involves linking a 2,4-dinitrophenyl ether or thioether to a fluorophore. mdpi.comnih.govrsc.org The DNP group, being strongly electron-withdrawing, acts as an effective fluorescence quencher through a process known as photoinduced electron transfer (PET). In this "off" state, the probe exhibits minimal to no fluorescence.

The detection mechanism is based on the nucleophilic aromatic substitution (SNAr) reaction. Thiols are potent nucleophiles that can attack the electron-deficient carbon atom of the DNP ring to which the fluorophore is attached. mdpi.com This reaction cleaves the DNP group from the fluorophore. The removal of the DNP quencher restores the fluorophore to its native, highly fluorescent state, resulting in a significant, "turn-on" fluorescence signal. nih.govrsc.org

This strategy has been successfully applied to develop probes with high sensitivity and selectivity for thiols. nih.govmdpi.com The rate of the SNAr reaction and the resulting fluorescence enhancement can be modulated by altering the structure of the fluorophore and the linker. These probes have proven valuable for imaging the distribution and concentration changes of thiols within living cells and tissues, providing insights into cellular redox states and various pathological conditions associated with thiol imbalances. mdpi.comresearchgate.net

Synthesis Strategies for Research-Grade S-(2,4-dinitrophenyl)glutathione and its Derivatives

The most common and straightforward method for synthesizing research-grade S-(2,4-dinitrophenyl)glutathione (DNP-SG) is through the conjugation of reduced glutathione (GSH) with 1-chloro-2,4-dinitrobenzene (CDNB). digitellinc.comnih.gov This reaction is a cornerstone in biochemistry, often used as a model reaction to measure the activity of glutathione S-transferase (GST) enzymes.

The synthesis can be performed either chemically or enzymatically:

Chemical Synthesis: This involves reacting equimolar amounts of GSH and CDNB in a suitable buffer solution, typically a phosphate (B84403) or bicarbonate buffer at a slightly alkaline pH (around 7.0-8.0). The nucleophilic thiol group of the cysteine residue in GSH attacks the electrophilic carbon of CDNB, displacing the chloride ion and forming the stable thioether bond of DNP-SG. The reaction proceeds readily at room temperature.

Enzymatic Synthesis: For a more efficient and specific conjugation, Glutathione S-transferases (GSTs) are used to catalyze the reaction. digitellinc.com This method mimics the biological detoxification pathway. Purified GST is added to a solution containing GSH and CDNB. The enzyme significantly accelerates the rate of DNP-SG formation.

Following the reaction, the product, DNP-SG, is typically purified from unreacted starting materials and byproducts using techniques like organic extraction or preparative high-performance liquid chromatography (HPLC). digitellinc.com The purity and identity of the final product are then confirmed by analytical methods such as HPLC and mass spectrometry.

To investigate structure-activity relationships (SAR), the DNP-SG molecule is often chemically modified to produce a series of analogues, particularly esters. These modifications help to probe the effects of properties like lipophilicity on biological activity.

A common strategy for preparing ester derivatives involves using S-(2,4-dinitrophenyl)glutathione as the starting material. acs.org The carboxylic acid groups of the glutamate (B1630785) and glycine residues can be esterified. For instance, the synthesis of mono- and diester derivatives can be achieved by reacting DNP-SG with an appropriate alcohol in the presence of an activating agent like thionyl chloride. acs.org

One reported procedure involves the following steps:

Protection of the free amine group of the glutamate residue, often with a benzyloxycarbonyl (Cbz) group, to prevent side reactions. This yields N-benzyloxycarbonyl-S-(2,4-dinitrophenyl)glutathione.

Reaction of the protected DNP-SG with the desired alcohol (e.g., methanol, butanol) and thionyl chloride. This reaction can lead to a mixture of monoesters (at either the glutamate or glycine carboxyl) and diesters.

Separation and purification of the different ester products, which can be challenging and may require techniques such as preparative thin-layer chromatography (PTLC) or column chromatography. acs.org

By creating a library of these ester analogues with varying alkyl chain lengths, researchers can systematically study how changes in the molecule's structure affect its biological properties, such as cell permeability and inhibitory activity against specific targets like parasitic enzymes. acs.org

Mechanistic Insights into Cellular and Organismal Responses

Role in Cellular Stress Response and Antioxidant Defense Mechanisms

The synthesis of DNP-SG is intrinsically linked to the cellular machinery that handles xenobiotic and oxidative stress. Glutathione (B108866) S-transferases (GSTs), a superfamily of detoxification enzymes, play a central role in this process by catalyzing the conjugation of GSH to harmful electrophilic compounds. nih.govnih.gov This action is a key part of the body's defense mechanism, converting reactive molecules into more water-soluble and less toxic conjugates that can be eliminated from the cell. ebi.ac.uk

The formation of S-(2,4-dinitrophenyl)glutathione directly impacts the cell's antioxidant capacity primarily by consuming reduced glutathione (GSH). nih.govoup.com GSH is a vital cellular antioxidant, playing a central role in maintaining the cellular redox balance and protecting against damage from reactive oxygen species (ROS). nih.govnih.gov

Key research findings indicate:

GSH Depletion: The conjugation reaction leading to DNP-SG formation depletes the intracellular pool of GSH. nih.gov A significant reduction in GSH levels can compromise the cell's ability to neutralize ROS, leading to a state of oxidative stress. nih.govnih.gov

Redox Imbalance: The ratio of oxidized glutathione (GSSG) to reduced glutathione (GSH) is a critical indicator of cellular oxidative stress. nih.gov The consumption of GSH in forming DNP-SG shifts this balance, potentially triggering stress-response pathways. nih.gov

Upregulation of Defense Systems: In response to the chemical stress imposed by compounds like CDNB and the subsequent depletion of GSH, cells can activate defense mechanisms. oup.com Studies have shown that repeated exposure can lead to an adaptive response, including the activation of the Nrf2 pathway, which upregulates the expression of antioxidant proteins and enzymes involved in GSH biosynthesis and conjugation. oup.com This suggests that while the initial formation of DNP-SG is a stressor, it can also prime the cell for enhanced defense against subsequent exposures. oup.com

The process of DNP-SG formation and its subsequent export from the cell via transporters like the multidrug resistance-associated protein (MRP) is an essential part of an orchestrated defense against toxic electrophiles. caymanchem.comebi.ac.uk

Interactions with Apoptosis Signaling Pathways

The cellular events surrounding the formation of DNP-SG, particularly the depletion of GSH and the introduction of a xenobiotic stressor, can activate signaling cascades that lead to programmed cell death, or apoptosis. nih.govnih.gov Glutathione S-transferases themselves are implicated in regulating apoptosis, and their catalytic activity is a key part of this modulation. nih.gov

The mitogen-activated protein kinase (MAPK) pathways are central regulators of cellular responses to a wide array of stresses, including oxidative stress. nih.govharvard.edufrontiersin.org The generation of DNP-SG and the associated cellular perturbations are known to influence these pathways.

Activation by Stress: Oxidative stress and the presence of toxic compounds can activate a cascade of kinases. harvard.eduias.ac.in This typically involves a MAPKKK (like MEKK) activating a MAPKK (like MKK3, MKK4, or MKK6), which in turn phosphorylates and activates a MAPK (like p38 or JNK). nih.govias.ac.innih.gov

JNK and p38 Activation: The c-Jun-N-terminal kinase (JNK) and p38 MAPK pathways are strongly associated with stress-induced apoptosis. nih.govcapes.gov.br Research on compounds that induce lipid peroxidation and are detoxified by GSTs shows that their presence leads to the activation of JNK. capes.gov.br It is understood that significant cellular stress, such as that caused by the depletion of GSH during DNP-SG formation, is a trigger for the p38 and JNK signaling axes. nih.govnih.gov MKK4 is a known upstream activator for both JNK and p38. nih.gov

| Kinase Family | Specific Kinases | Role in Stress Signaling |

| MAPKKK | MEKK2, MEKK3 | Activate downstream MAPKKs in response to cellular stress. nih.gov |

| MAPKK | MKK3, MKK4 | MKK3 preferentially activates p38, while MKK4 can activate both JNK and p38. nih.gov |

| MAPK | JNK, p38 | Key mediators of stress-induced apoptosis, inflammation, and cell differentiation. nih.govcapes.gov.br |

Glutathione S-transferases, particularly the Pi class isoform (GSTP1), have functions beyond simple detoxification and are known to inhibit apoptosis. nih.gov GSTP1 can sequester and inhibit JNK, thereby preventing the downstream signaling that leads to apoptosis. nih.gov The detoxification reaction that produces DNP-SG can influence this anti-apoptotic function. By actively conjugating electrophilic substrates, GSTs can mitigate the direct damage that could trigger apoptosis. However, the resulting depletion of the GSH pool can itself become a potent pro-apoptotic signal, highlighting the dual nature of this system. nih.govnih.gov

Applications as a Pro-Drug Activator in Targeted Research

The specific conditions required for the formation of S-(2,4-dinitrophenyl)glutathione—namely, the presence of GSH and the catalytic activity of GSTs—have been harnessed to create targeted therapeutic strategies. This is particularly relevant in cancer research, as many tumor cells exhibit elevated levels of GSTs compared to normal tissues, offering a window for selective drug activation. nih.govresearchgate.net

A prominent example of this pro-drug strategy involves O²-aryl diazeniumdiolates, such as JS-K (O²-(2,4-Dinitrophenyl) 1-[(4-ethoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diolate). johnshopkins.eduaacrjournals.orgnih.gov These molecules are designed to be stable under normal physiological conditions but release the potent signaling molecule nitric oxide (NO) upon reacting with GSH. nih.govaacrjournals.org

The mechanism proceeds as follows:

Pro-drug Administration: The JS-K pro-drug is introduced to the cellular environment. johnshopkins.edunih.gov

GST-Catalyzed Reaction: In cells with high GST and GSH levels (characteristic of certain cancer cells), GST catalyzes a nucleophilic aromatic substitution reaction. The thiol group of GSH attacks the dinitrophenyl ring of JS-K. nih.govaacrjournals.org

Release of Active Components: This reaction yields two products: S-(2,4-dinitrophenyl)glutathione (DNP-SG) and an unstable diazeniumdiolate anion. nih.gov

NO Generation: The diazeniumdiolate anion spontaneously decomposes to release two molecules of nitric oxide (NO). nih.gov

The localized, high-concentration release of NO within the target cells induces potent antiproliferative and pro-apoptotic effects. johnshopkins.eduaacrjournals.orgnih.gov Research has shown that JS-K can induce apoptosis in a concentration- and caspase-dependent manner in leukemia cells and inhibit the growth of solid tumor xenografts. johnshopkins.eduaacrjournals.org This GST-mediated activation, which forms DNP-SG as a byproduct, exemplifies a sophisticated approach to targeted therapy, leveraging the specific biochemical environment of cancer cells. nih.govnih.gov

| Component | Role in Pro-Drug Activation |

| JS-K | A stable pro-drug containing a 2,4-dinitrophenyl leaving group. johnshopkins.eduaacrjournals.org |

| Glutathione (GSH) | The nucleophile that attacks the pro-drug, initiating the reaction. nih.gov |

| Glutathione S-Transferase (GST) | The enzyme that catalyzes the reaction, providing cellular specificity. nih.govresearchgate.net |

| S-(2,4-dinitrophenyl)glutathione | The stable, detoxified leaving group formed as a byproduct of the activation. nih.gov |

| Nitric Oxide (NO) | The active therapeutic agent released to induce apoptosis in target cells. nih.govaacrjournals.org |

Nitric Oxide Generation and its Biological Consequences in Research Models

The formation of S-(2,4-dinitrophenyl)glutathione (DNP-SG) is intricately linked to specific research strategies designed to induce the release of nitric oxide (NO) in cellular models. In these systems, DNP-SG is not the source of NO, but rather a byproduct of a reaction engineered to release NO. This approach utilizes prodrugs, specifically O2-(2,4-dinitrophenyl) diazeniumdiolates, which are designed to be activated by glutathione (GSH). nih.gov

The underlying mechanism involves the enzyme glutathione S-transferase (GST), which is often overexpressed in tumor cells. nih.gov GST catalyzes the nucleophilic aromatic substitution reaction where the thiol group of glutathione attacks the dinitrophenyl group of the diazeniumdiolate prodrug. This cleavage releases the unstable diazeniumdiolate, which then rapidly decomposes to generate two molecules of NO. Concurrently, this reaction forms DNP-SG. nih.gov

Research in this area has led to the synthesis of various structural analogues of these NO-releasing prodrugs to investigate their efficacy and mechanism. For instance, analogues of O2-(2,4-dinitro-5-(4-(N-methylamino)benzoyloxy)phenyl) 1-(N,N-dimethylamino)diazen-1-ium-1,2-diolate (PABA/NO) have been developed and studied. In the presence of glutathione, these compounds have been shown to release nearly quantitative amounts of NO. nih.gov The cytotoxic effects of these prodrugs have been evaluated in research models such as human leukemia cell lines, where compounds that release higher levels of NO demonstrated superior cytotoxic activity. nih.gov This suggests that the generated NO is a significant contributor to the observed anti-leukemic effects. nih.gov

The biological consequences of NO generation in these models are significant. Nitric oxide is a signaling molecule involved in diverse physiological processes. nih.gov However, at higher concentrations, as produced by these prodrugs, it can induce cellular stress and apoptosis, which is a desirable outcome in cancer research models. nih.gov The interaction of the released NO with intracellular components can lead to a variety of downstream effects. For example, NO can react with glutathione to form S-nitrosoglutathione (GSNO), a relatively stable molecule that can act as an intracellular reservoir and transporter of NO. nih.govfrontiersin.org This formation of GSNO can, in turn, influence cellular functions by modulating enzyme activity and signaling pathways. nih.gov For instance, in human neutrophils, NO-induced formation of intracellular S-nitrosothiols is associated with the activation of the hexose (B10828440) monophosphate shunt. nih.gov

The table below summarizes the key findings from research on glutathione-activated NO-releasing prodrugs.

| Research Model | Prodrug Class | Activating Molecule | Key Outcome | Reference |

| Human Leukemia Cells | O2-(2,4-dinitrophenyl) diazeniumdiolates | Glutathione (GSH) | Release of nitric oxide and induction of cytotoxicity. | nih.gov |

| Human Neutrophils | Nitric Oxide (gas) | - | Formation of intracellular S-nitrosoglutathione, depletion of glutathione, and activation of the hexose monophosphate shunt. | nih.gov |

It is important to note that in the absence of glutathione, these O2-(2,4-dinitrophenyl) diazeniumdiolate prodrugs show negligible NO release. nih.gov This highlights the specific and targeted nature of this drug delivery strategy, which relies on the intracellular environment of target cells, particularly the presence of glutathione and, in some cases, the overexpression of glutathione S-transferase. nih.gov

S 2,4 Dinitrophenyl Glutathione As a Model Compound in Translational Research Paradigms

Utility in Studying Glutathione (B108866) S-Transferase Enzyme Functionality Across Species

S-(2,4-dinitrophenyl)glutathione is widely utilized as a substrate to investigate the activity and specificity of Glutathione S-transferase (GST) enzymes. scbt.com GSTs are a crucial family of enzymes involved in the detoxification of a wide array of xenobiotic and endogenous compounds. wikipedia.org The reaction involves the conjugation of the thiol group of glutathione (GSH) to electrophilic compounds, making them more water-soluble and easier to excrete from the cell. wikipedia.orgsigmaaldrich.com

The formation of DNP-SG from 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) and GSH is a classic method for assaying GST activity. sigmaaldrich.comnih.gov This reaction can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm, which is directly proportional to the GST activity in the sample. sigmaaldrich.comnih.gov The dinitrophenyl group in DNP-SG significantly enhances its electrophilic reactivity, leading to a rapid conjugation with glutathione. scbt.com

The specificity of different GST isoenzymes for various substrates is a key area of research. For instance, studies on GST isoenzymes from Streptomyces griseus showed different specific activities towards CDNB. nih.gov Similarly, investigations into human GSTs revealed a wide range of specific activities with a prodrug that forms DNP-SG upon reaction with GSH. nih.gov This highlights the utility of DNP-SG in characterizing and comparing the catalytic efficiencies of GSTs from different organisms and isoenzyme families. nih.govnih.gov

Table 1: Specific Activities of Human GST Isoenzymes with a DNP-SG Forming Prodrug

| GST Isoenzyme | Specific Activity (µmol min⁻¹ mg⁻¹) |

| GST M2-2 | 273 |

| GST M5-5 | 58 |

| GST M1-1 | 57.8 |

| GST A1-1 | 42.5 |

| GST A2-2 | 37.2 |

| GST A3-3 | 18.3 |

| Data sourced from a study on the biotransformation of a nitric oxide prodrug. nih.gov |

Investigation of ABC Transporter Physiology and Pharmacology

S-(2,4-dinitrophenyl)glutathione is a recognized substrate for certain ATP-binding cassette (ABC) transporters, particularly the Multidrug Resistance Protein 1 (MRP1 or ABCC1). caymanchem.comfrontiersin.org These transporters play a significant role in cellular detoxification by actively pumping a wide variety of substrates, including glutathione conjugates, out of the cell in an ATP-dependent manner. frontiersin.orgnih.gov

The transport of DNP-SG by MRP1 has been extensively studied in various experimental systems. For example, research using inside-out membrane vesicles has demonstrated the ATP-dependent transport of DNP-SG. nih.gov Studies have shown that MRP1 can transport organic anions, especially glutathione conjugates. frontiersin.org In fact, glutathione itself can stimulate the transport of other substrates by MRP1. nih.gov

The interaction of DNP-SG with ABC transporters has also been used to investigate the mechanisms of these proteins. For instance, DNP-SG was used to probe the substrate specificity of ABCG2, another ABC transporter, where it was found that unlike ABCC1, ABCG2 does not transport DNP-SG. nih.gov This highlights the use of DNP-SG as a tool to differentiate the transport capabilities of various ABC transporter family members.

Table 2: Kinetic Parameters of DNP-SG Transport

| Transporter | Apparent K_m (µM) | Apparent V_max (nmol·min⁻¹·mg⁻¹) | Biological System |

| Canalicular Transport System | 71 | 0.34 | Rat Liver Canalicular Plasma Membrane Vesicles |

| Data from a study on ATP-dependent DNP-SG transport. nih.gov |

Research into Cellular Detoxification and Biotransformation Pathways

The formation and subsequent transport of S-(2,4-dinitrophenyl)glutathione are integral parts of the cellular detoxification process known as the mercapturic acid pathway. nih.gov This pathway is a major route for the biotransformation and elimination of electrophilic xenobiotics. nih.gov The initial step, catalyzed by GSTs, involves the conjugation of the xenobiotic with glutathione to form a glutathione S-conjugate, such as DNP-SG. wikipedia.orgdigitellinc.com

This conjugate is then typically transported out of the cell by ABC transporters like MRP1. frontiersin.orgnih.gov Once outside the cell or within specific organelles, the glutathione conjugate can be further metabolized. This process generally involves the sequential removal of the glutamate (B1630785) and glycine (B1666218) residues, followed by acetylation of the remaining cysteine conjugate to form a mercapturic acid, which is then excreted. nih.gov

Studies using DNP-SG have provided valuable insights into this pathway. For example, research on human erythrocytes demonstrated that the DNP-SG conjugate formed within the cells is actively transported out in an energy-dependent process. nih.gov This highlights the coordinated action of GSTs and ABC transporters in cellular defense.

Insights into Xenobiotic Metabolism in Various Biological Systems

The study of S-(2,4-dinitrophenyl)glutathione has provided significant insights into how different organisms metabolize foreign compounds (xenobiotics). GSTs, the enzymes that produce DNP-SG, are found across a wide range of species, from bacteria and plants to insects and mammals, indicating a conserved mechanism for detoxification. sigmaaldrich.comnih.gov

In plants, for instance, the transport of glutathione conjugates like DNP-SG into the vacuole is an important detoxification strategy. Research on mung bean seedlings has shown that exposure to the DNP-SG precursor, CDNB, can increase the transport activity of DNP-SG into vacuolar membrane vesicles. capes.gov.br In insects, GSTs are crucial for detoxifying plant-produced toxins and insecticides. nih.gov

In mammals, the liver is a primary site of xenobiotic metabolism, and GSTs are abundant in this organ. wikipedia.orgsigmaaldrich.com The formation of DNP-SG and its subsequent elimination are model reactions for understanding how the liver handles a wide variety of toxic compounds. The study of DNP-SG across these diverse biological systems underscores the universal importance of glutathione conjugation in xenobiotic metabolism and cellular protection. wikipedia.org

Q & A

Basic Research Questions

Q. How is S-(2,4-dinitrophenyl)glutathione synthesized and validated for use in glutathione S-transferase (GST) activity assays?

- Methodological Answer : DNP-GS is synthesized via the nucleophilic substitution reaction of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH), catalyzed by GSTs. Validation involves HPLC purification and comparison with authentic standards. For example, Schramm et al.'s method uses reversed-phase HPLC with a C18 column and UV detection at 340 nm to confirm purity and retention times . Hydrolysis of the conjugate followed by amino acid analysis (e.g., 2,4-dinitrophenyl derivatives of cysteine, glycine, and glutamic acid) ensures structural integrity .

Q. What experimental parameters are critical for optimizing GST activity assays using DNP-GS as a substrate?

- Methodological Answer : Key parameters include:

- Substrate concentration : Maintain saturating GSH levels (1–5 mM) to avoid rate-limiting conditions.

- pH : Optimal activity is observed at pH 6.5–7.5, as deviations disrupt GST active-site conformation .

- Detection wavelength : Monitor absorbance at 340 nm (λmax for DNP-GS) using a spectrophotometer .

- Temperature control : Enzyme activity is sensitive to thermal fluctuations; assays are typically conducted at 25–37°C .

Q. How can researchers standardize DNP-GS quantification in complex biological matrices (e.g., liver homogenates)?

- Methodological Answer : Use internal standards (e.g., deuterated DNP-GS) and LC-MS/MS for high specificity. Alternatively, employ DEAE-Sephadex chromatography to isolate DNP-GS from interfering metabolites, followed by HPLC with UV detection. Calibration curves must account for matrix effects by spiking known concentrations into control samples .

Advanced Research Questions

Q. What mechanisms explain the ATP-dependent transport of DNP-GS across hepatocyte membranes, and how can competing pathways be distinguished?

- Methodological Answer : DNP-GS is effluxed via multidrug resistance-associated proteins (MRPs) such as MRP1/2, which require ATP hydrolysis. To distinguish basolateral (MRP1/3) vs. canalicular (MRP2) transport:

- Use polarized hepatocyte models (e.g., sandwich-cultured hepatocytes) .

- Apply inhibitors like MK571 (MRP1/2 inhibitor) or vesicle transport assays with ATP-depleted membrane fractions .

- Mutant hepatocytes (e.g., TR⁻ rats) show impaired canalicular transport, confirming MRP2's role .

Q. How does DNP-GS serve as a probe for studying redox stress and protein glutathionylation in disease models (e.g., cataracts)?

- Methodological Answer : In cataract models, DNP-GS levels inversely correlate with oxidative damage. For example, galactose-fed rats exhibit a 50% reduction in lens DNP-GS within 48 hours, measured via HPLC. This reflects GSH depletion and impaired GST activity. To validate, combine immunoblotting for glutathionylated proteins (e.g., actin) with DNP-GS quantification .

Q. What biophysical techniques (e.g., EPR spectroscopy) can elucidate structural dynamics of GST-DNP-GS interactions?

- Methodological Answer : Continuous-wave electron paramagnetic resonance (CW-EPR) at X-band frequencies (9–10 GHz) with site-directed spin labeling (e.g., dHis-Cu(II)-NTA tags) reveals conformational changes in GST active sites upon DNP-GS binding. Compare spectra with ligands like ethacrynic acid-glutathione to differentiate binding modes .

Q. How do contradictory findings on DNP-GS transport kinetics in yeast and mammalian systems inform evolutionary adaptations in detoxification pathways?

- Methodological Answer : In S. cerevisiae, YCF1 mediates vacuolar DNP-GS transport via ATP-dependent mechanisms, while mammalian systems rely on MRPs. Use gene deletion strains (e.g., ΔYCF1 yeast) and vesicle uptake assays to compare ATPase activity and inhibitor sensitivity. These studies highlight conserved roles for ABC transporters but divergent substrate specificities .

Data Analysis and Interpretation

Q. How should researchers resolve discrepancies in DNP-GS quantification between HPLC and spectrophotometric methods?

- Methodological Answer : Spectrophotometry may overestimate DNP-GS due to interference from free CDNB or dinitrophenol. Cross-validate using:

- HPLC : Baseline separation of DNP-GS from contaminants (retention time ~13–17 min) .

- Enzymatic recycling assays : Measure residual GSH with glutathione reductase and NADPH .

Q. What statistical approaches are recommended for analyzing time-dependent changes in DNP-GS levels (e.g., during cataract progression)?

- Methodological Answer : Use mixed-effects models to account for intra-subject variability in longitudinal studies (e.g., repeated lens sampling). Non-linear regression (e.g., exponential decay models) fits time-course data, while ANOVA identifies significant differences between control and treated groups .

Tables for Key Data

Table 1 : HPLC Parameters for DNP-GS Analysis

| Column | Mobile Phase | Flow Rate | Detection (nm) | Retention Time (min) | Reference |

|---|---|---|---|---|---|

| C18 Reversed-Phase | 0.1% TFA in H2O:MeOH (70:30) | 1 mL/min | 340 | 13.6–17.6 |

Table 2 : Kinetic Constants for GST-DNP-GS Interaction in Model Systems

| Organism | Km (DNP-GS, μM) | Vmax (nmol/min/mg) | pH Optimum | Reference |

|---|---|---|---|---|

| Rat Liver | 20 | 120 | 6.8 | |

| S. cerevisiae | 45 | 85 | 7.0 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.